molecular formula C11H14ClN5 B259387 N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine

N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine

Cat. No. B259387
M. Wt: 251.71 g/mol
InChI Key: NHYAQEKZYZOUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrazole derivative and belongs to the class of drugs known as angiotensin II receptor antagonists. It has been shown to have potent antihypertensive effects and is being studied for its potential use in the treatment of various cardiovascular and renal diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine involves the selective blockade of the angiotensin II type 1 receptor. By blocking this receptor, the compound inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease plasma renin activity, aldosterone levels, and urinary protein excretion. Additionally, it has been shown to improve endothelial function and reduce oxidative stress, inflammation, and fibrosis in various organs.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine is its potent antihypertensive effects, which make it a valuable tool for studying the role of angiotensin II in the development of hypertension and other cardiovascular diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine. One potential area of interest is its use in the treatment of diabetic nephropathy, a common complication of diabetes that can lead to kidney failure. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other cardiovascular and renal diseases, such as heart failure and chronic kidney disease. Finally, research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies for these diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 4-chlorobenzyl bromide with propylamine and sodium azide in dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-chlorobenzyl)-1-propyl-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. It has been shown to have potent antihypertensive effects by selectively blocking the angiotensin II type 1 receptor. This receptor plays a crucial role in regulating blood pressure and is involved in the development of hypertension and other cardiovascular diseases.

properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H14ClN5/c1-2-7-17-11(14-15-16-17)13-8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14,16)

InChI Key

NHYAQEKZYZOUOD-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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